molecular formula C12H10BrN3O2 B256438 2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile

2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile

Cat. No. B256438
M. Wt: 308.13 g/mol
InChI Key: LPQQUFKPGBRMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the oxazole family and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory properties and can reduce inflammation in animal models. Additionally, it has been studied for its potential neuroprotective effects and its ability to improve cognitive function.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cancer cell growth and survival. It also inhibits the activity of COX-2, an enzyme that is involved in inflammation. Furthermore, it has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in neurological disorders.
Biochemical and Physiological Effects:
2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. It also reduces the levels of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, it has been shown to increase the levels of antioxidant enzymes such as SOD and CAT, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile in lab experiments is its ability to inhibit specific enzymes and receptors, making it a useful tool for studying their function. It also has potential therapeutic applications, which can lead to the development of new drugs. However, one of the limitations is that it may not be suitable for all experiments due to its specific mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to understand how it interacts with specific enzymes and receptors. Additionally, it may be useful to study its potential side effects and toxicity in animal models to determine its safety for human use. Finally, it may be useful to develop new analogs of 2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile with improved properties such as increased potency and selectivity.

Synthesis Methods

The synthesis of 2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile involves the reaction of 4-bromophenylacetonitrile with methylamine and ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

properties

Product Name

2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile

Molecular Formula

C12H10BrN3O2

Molecular Weight

308.13 g/mol

IUPAC Name

2-[(4-bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C12H10BrN3O2/c1-15-12-10(6-14)16-11(18-12)7-17-9-4-2-8(13)3-5-9/h2-5,15H,7H2,1H3

InChI Key

LPQQUFKPGBRMSO-UHFFFAOYSA-N

SMILES

CNC1=C(N=C(O1)COC2=CC=C(C=C2)Br)C#N

Canonical SMILES

CNC1=C(N=C(O1)COC2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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